molecular formula C8H13N3O2S B15051177 1-(1-cyclopropyl-1H-imidazol-2-yl)-N-methylmethanesulfonamide

1-(1-cyclopropyl-1H-imidazol-2-yl)-N-methylmethanesulfonamide

Cat. No.: B15051177
M. Wt: 215.28 g/mol
InChI Key: CSHBIWHHSBRXBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-cyclopropyl-1H-imidazol-2-yl)-N-methylmethanesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopropyl group attached to an imidazole ring, which is further connected to a methanesulfonamide group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-cyclopropyl-1H-imidazol-2-yl)-N-methylmethanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.

    Attachment of the Methanesulfonamide Group: The final step involves the sulfonation of the imidazole ring with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-cyclopropyl-1H-imidazol-2-yl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

1-(1-cyclopropyl-1H-imidazol-2-yl)-N-methylmethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or modulator.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-cyclopropyl-1H-imidazol-2-yl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **1-(1-cyclopropyl-1H-imidazol-2-yl)methanol
  • **1-(1-cyclopropyl-1H-imidazol-2-yl)methanamine
  • **1-(1-cyclopropyl-1H-imidazol-2-yl)ethanol

Uniqueness

1-(1-cyclopropyl-1H-imidazol-2-yl)-N-methylmethanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents.

Properties

Molecular Formula

C8H13N3O2S

Molecular Weight

215.28 g/mol

IUPAC Name

1-(1-cyclopropylimidazol-2-yl)-N-methylmethanesulfonamide

InChI

InChI=1S/C8H13N3O2S/c1-9-14(12,13)6-8-10-4-5-11(8)7-2-3-7/h4-5,7,9H,2-3,6H2,1H3

InChI Key

CSHBIWHHSBRXBB-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)CC1=NC=CN1C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.